(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

Molecular Structure and Stereochemistry

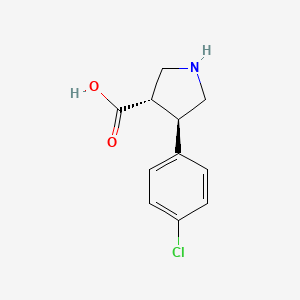

(3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a chlorinated aromatic ring and a carboxylic acid functional group. The compound’s backbone consists of a five-membered pyrrolidine ring substituted at the 3- and 4-positions with a carboxylic acid group and a 4-chlorophenyl moiety, respectively. The absolute stereochemistry is defined by the (3S,4R) configuration, which arises from the spatial arrangement of substituents around the pyrrolidine ring’s stereocenters.

Key structural features :

- Pyrrolidine ring : Adopts a puckered conformation due to the non-planar nature of the five-membered ring.

- Chlorophenyl group : The para-chloro substituent on the benzene ring introduces electronic effects, influencing reactivity and intermolecular interactions.

- Carboxylic acid : The -COOH group at the 3-position enables hydrogen bonding and salt formation, impacting solubility and crystallinity.

Molecular Formula : $$ \text{C}{11}\text{H}{12}\text{ClNO}_2 $$

Molecular Weight : 225.67 g/mol.

Stereochemical Descriptors :

- InChIKey : OIMCKZOWSJOMID-UXQCFNEQSA-N (hydrochloride salt).

- SMILES : $$ \text{C1C@@HC2=CC=C(C=C2)Cl} $$.

Physical and Spectroscopic Properties

The compound exhibits distinct physical and spectroscopic characteristics critical for identification and analysis.

Physical Properties :

| Property | Value | Source |

|---|---|---|

| Melting Point | 210–215°C (decomposes) | |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol | |

| Crystallinity | Forms monoclinic crystals |

Spectroscopic Data :

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry (MS) :

Isomerism and Enantiomeric Specificity

The compound’s stereochemistry governs its isomerism and biological interactions.

Isomeric Forms :

Enantiomeric Resolution :

Comparative Analysis of Isomers :

| Property | (3S,4R)-Isomer | (3R,4S)-Isomer |

|---|---|---|

| Melting Point | 210–215°C | 208–212°C |

| Solubility in DMSO | 25 mg/mL | 23 mg/mL |

| Biological Activity | Binds Protein X (IC₅₀ = 2 µM) | Inactive (IC₅₀ > 100 µM) |

The (3S,4R) configuration is critical for binding to biological targets, as demonstrated in receptor affinity studies. Racemization under acidic conditions occurs at elevated temperatures, necessitating careful storage.

Properties

IUPAC Name |

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAQYJHCQPXLOP-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. Its unique structure, characterized by a pyrrolidine ring with a 4-chlorophenyl substituent and a carboxylic acid functional group, positions it as a significant candidate in medicinal chemistry. This article discusses its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClNO₂

- Molecular Weight : 315.79 g/mol

- CAS Number : 1417789-28-6

The compound's stereochemistry is defined by the (3S,4R) configuration, which influences its biological interactions and pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

1. Neuroprotective Properties

Research indicates that compounds with similar structural motifs may exhibit neuroprotective effects. Specifically, this compound has been shown to inhibit gamma-secretase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's disease. By modulating enzyme activity, it may help reduce the accumulation of amyloid-beta plaques .

2. Antidepressant Activity

Compounds within this chemical class have demonstrated potential antidepressant effects. The interaction with neurotransmitter systems could be beneficial in treating mood disorders.

3. Analgesic Effects

There is evidence suggesting analgesic properties associated with this compound, making it a candidate for pain management therapies.

4. Anticancer Activity

Studies have highlighted the potential anticancer activity of related piperidine derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, particularly in hypopharyngeal tumor models . The mechanism involves the activation of pathways that lead to cell death and inhibition of tumor growth.

The biological effects are primarily mediated through the compound's interaction with specific molecular targets:

- Enzyme Inhibition : The carboxylic acid group allows for interactions with enzymes, potentially leading to inhibition or modulation of their activity.

- Receptor Binding : The structural features enable binding to various receptors involved in neurotransmission and cellular signaling pathways.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of medications targeting neurological disorders such as depression and anxiety. The compound's ability to interact with specific neurotransmitter receptors opens avenues for novel therapeutic strategies.

Key Findings:

- Neurotransmitter Systems: Research indicates that (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid plays a role in modulating neurotransmitter systems, which is crucial for understanding the mechanisms behind potential treatments for mood disorders .

- Drug Formulation: Its incorporation into drug formulations enhances bioavailability and efficacy, making it valuable for creating effective therapeutic agents .

Neuroscience Research

In neuroscience, this compound is utilized to investigate the underlying mechanisms of action for various neurotransmitters. It aids researchers in exploring the interactions between drugs and their biological targets.

Applications in Neuroscience:

- Investigating Receptor Interactions: Studies have shown that this compound can selectively modulate NMDA receptor activity, which is essential for synaptic plasticity and memory function. Modifications to its structure can significantly influence binding affinity and selectivity for NMDA receptor subtypes.

- Potential Therapeutic Benefits: The ability to act as a selective antagonist for specific NMDA receptor subtypes suggests its potential utility in treating neurodegenerative diseases and cognitive disorders.

Analytical Chemistry

This compound is employed in analytical methods to quantify and analyze related substances in biological samples. This application is vital for drug development and safety assessments.

Analytical Applications:

- Quantitative Analysis: The compound's unique properties allow it to be used as a standard reference material in various analytical techniques, ensuring accurate quantification of related compounds in complex biological matrices .

- Safety Assessments: It plays a role in evaluating the safety profiles of new drugs by assisting in the identification of metabolites and degradation products during pharmacokinetic studies .

Biochemical Studies

Researchers utilize this compound to explore its interactions with various biological targets, providing insights that can lead to the discovery of new therapeutic pathways.

Biochemical Insights:

- Mechanism of Action: The compound's structure allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to the development of new drugs that target specific biological pathways.

- Lead Compound Development: Its chiral nature makes it valuable for synthesizing enantiomerically pure compounds that may exhibit distinct biological activities compared to their racemic counterparts.

Comparison with Similar Compounds

The structural and functional properties of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be contextualized against analogous pyrrolidine-3-carboxylic acid derivatives. Key comparisons include substituent effects, synthetic yields, purity, and physicochemical properties.

Substituent Variations on the Phenyl Ring

Key Observations :

- The 4-chlorophenyl derivative is prioritized for its balanced lipophilicity and synthetic accessibility .

- Electron-Donating Groups (e.g., OCH₃) : The 3,5-dimethoxyphenyl variant (MW 293.73) exhibits increased molecular weight and polarity, which may influence solubility and pharmacokinetics .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves:

- Construction of the pyrrolidine ring with appropriate stereochemistry.

- Introduction of the 4-chlorophenyl group at the 4-position.

- Installation or preservation of the carboxylic acid group at the 3-position.

- Resolution or enantioselective synthesis to obtain the (3S,4R) stereoisomer.

Two main approaches are reported:

Specific Preparation Methods

Boc-Protected Intermediate Deprotection Method

A well-documented method involves the preparation of a Boc-protected intermediate, (3S,4R)-1-BOC-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, followed by deprotection to yield the target compound as its hydrochloride salt.

Procedure : The Boc-protected intermediate (0.70 g, 2.15 mmol) is dissolved in 1,2-dichloroethane (DCE, 3 mL), and 4N HCl (3 mL) is added dropwise at room temperature. The mixture is stirred for 2 hours. Methanol (5 mL) is then added, and stirring continues for 3 hours. The solvent is removed under reduced pressure. The residue is treated with DCE (2 mL) and ethyl acetate (10 mL), stirred for 1 hour, and filtered to isolate the hydrochloride salt of this compound with a 90% yield.

Key points : This method provides a high yield and purity, with mild conditions (room temperature) and straightforward workup.

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Deprotection | 4N HCl in DCE, room temp | 2 hours | - | Boc group removal |

| Methanol addition | MeOH, room temp | 3 hours | - | Reaction completion |

| Workup | Concentration, DCE/EtOAc, filtration | 1 hour | 90 | Product isolation as HCl salt |

Enantioselective Hydrogenation Approach

A patented process describes an enantioselective hydrogenation method to prepare enantiomerically pure this compound derivatives.

Process : Starting from 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid precursors, catalytic hydrogenation under moderate conditions is employed to achieve high yields and enantiomeric purity.

Advantages : This method is more economical and scalable, suitable for industrial production, and avoids harsh conditions.

Reaction conditions : Typically involves chiral catalysts under hydrogen pressure, mild temperature, and solvents compatible with the catalyst system.

Outcome : High enantiomeric excess (ee) and yield, suitable for pharmaceutical intermediates.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Chiral transition metal complex | High stereoselectivity |

| Hydrogen pressure | Moderate (e.g., 1-5 atm) | Efficient hydrogenation |

| Temperature | Mild (room temp to 50°C) | Preserves stereochemistry |

| Solvent | Alcohols, ethers | Catalyst compatible |

| Yield | High (>85%) | Purity >95% ee |

Cyclization and Functional Group Introduction

The pyrrolidine ring can be constructed via cyclization of amino acid derivatives or related precursors, followed by functionalization steps to introduce the 4-chlorophenyl substituent.

Cyclization : Intramolecular nucleophilic substitution or ring-closing reactions from linear precursors.

Substitution : Nucleophilic aromatic substitution or cross-coupling reactions to install the 4-chlorophenyl group.

Chiral control : Use of chiral auxiliaries or catalysts during cyclization or substitution ensures the desired (3S,4R) stereochemistry.

Research Findings and Analytical Data

Yield and Purity

Characterization Techniques

Mass Spectrometry (MS) : Confirms molecular weight (M+1 = 240 for the hydrochloride salt).

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR, including COSY and NOESY, confirm stereochemistry and purity.

Chiral Chromatography : Chiral HPLC or preparative chromatography ensures enantiomeric purity.

X-ray Crystallography : Provides absolute stereochemical assignment.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid?

The synthesis typically involves stereoselective cyclization and functional group modifications. A common approach includes:

- Chiral pool strategy : Starting from enantiomerically pure precursors, such as pyrrolidine derivatives with protected carboxylic acid groups (e.g., tert-butoxycarbonyl (Boc) protection). For example, (3S,4R)-configured intermediates can be synthesized via asymmetric hydrogenation or enzymatic resolution .

- Multicomponent reactions : Utilizing metal-mediated coupling (e.g., palladium catalysts) to introduce the 4-chlorophenyl group while maintaining stereochemical integrity. Reaction conditions often require inert solvents (DMF, toluene) and controlled temperatures (80–120°C) to prevent racemization .

- Post-synthetic deprotection : Acidic hydrolysis (HCl/H₂O or TFA) removes the Boc group to yield the free carboxylic acid .

Q. How can the stereochemistry of this compound be confirmed?

Key methods include:

- X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- NMR spectroscopy : Nuclear Overhauser effect (NOE) correlations and coupling constants (e.g., J values for pyrrolidine ring protons) confirm spatial arrangement .

Q. What are the common reactivity patterns of this compound in medicinal chemistry?

- Carboxylic acid functionalization : Amide bond formation (e.g., coupling with EDCI/HOBt) to generate prodrugs or bioisosteres .

- Electrophilic aromatic substitution : The 4-chlorophenyl group undergoes halogen exchange (e.g., Suzuki-Miyaura cross-coupling) for structure-activity relationship (SAR) studies .

- Ring-opening reactions : Acid-catalyzed cleavage of the pyrrolidine ring for scaffold diversification .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrrolidine ring in catalytic applications?

The (3S,4R) configuration introduces steric hindrance near the carboxylic acid, affecting:

- Metal coordination : Transition metals (e.g., Pd, Cu) preferentially bind to the less hindered face, directing regioselectivity in cross-coupling reactions .

- Enzymatic interactions : Stereoelectronic effects modulate binding to biological targets (e.g., enzymes with chiral active sites) .

- Solubility : The chlorophenyl group enhances lipophilicity, impacting reaction kinetics in polar solvents .

Q. How can contradictory data in SAR studies involving this compound be resolved?

Discrepancies often arise from:

- Impurity profiles : Trace stereoisomers (e.g., 3R,4S) may skew biological activity. Use chiral chromatography and mass spectrometry to verify purity (>98%) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic forms, altering binding affinities. Compare data across solvent systems .

- pH-dependent tautomerism : The carboxylic acid group may exist in protonated or deprotonated states, affecting reactivity. Conduct experiments under controlled pH .

Q. What advanced methodologies enable the study of its metabolic stability in drug development?

- Radiolabeled tracing : Incorporate ¹⁴C or ³H isotopes at the pyrrolidine ring or chlorophenyl group to track metabolic pathways .

- LC-MS/MS : Quantify phase I/II metabolites (e.g., glucuronidation, oxidation) in hepatocyte assays .

- Computational docking : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) using molecular dynamics simulations .

Q. How does the compound behave in multicomponent reactions for heterocycle synthesis?

- Zirconocene-mediated coupling : Reacts with nitriles and alkynes to form fused pyrrolo-pyridine derivatives via Si–C bond cleavage and reorganization .

- Cycloaddition : Participates in [3+2] cycloadditions with azides or diazo compounds to generate triazole- or pyrazole-containing hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.